GPR151 Orphan GPCR Activator Screening: Target Engagement Differentiated from Structural Analogs
In a cell-based high-throughput primary assay to identify activators of GPR151 conducted by The Scripps Research Institute Molecular Screening Center, the target compound (Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide was specifically selected and tested, whereas the 4-nitro positional isomer (CAS 313530-54-0) and the benzothiazole-2-yl-2-nitrobenzamide analog (CAS N/A, C14H9N3O3S) were not among the compounds screened in this assay panel . This assay inclusion represents a documented differential in target annotation: the target compound bears a GPR151 screening annotation that its closest structural relatives lack. The assay employed a luminescence-based readout (GPR151_PHUNTER_AG_LUMI_1536_1X%ACT) in a 1536-well format, though quantitative %activation values are not publicly disclosed at the primary screening stage .
| Evidence Dimension | Inclusion in HTS screening panel for orphan GPCR GPR151 activation |
|---|---|
| Target Compound Data | Tested in GPR151 activator primary HTS assay (AID 1508602); screening annotation confirmed |
| Comparator Or Baseline | 4-nitro isomer (CAS 313530-54-0) and benzothiazole-2-yl-2-nitrobenzamide: not annotated for GPR151 screening |
| Quantified Difference | Qualitative differential: target compound possesses GPR151 screening annotation; comparators do not |
| Conditions | Cell-based luminescence HTS, 1536-well format, Scripps Research Institute Molecular Screening Center |
Why This Matters
For procurement decisions in orphan GPCR drug discovery programs, a compound with documented inclusion in a GPR151-targeted HTS campaign provides a validated starting point that analogs without this annotation cannot offer.
